N-(2,5-dimethoxyphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-11-9-21-18-16(17(11)30-5)19(26)24(20(27)23(18)2)10-15(25)22-13-8-12(28-3)6-7-14(13)29-4/h6-9H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWUFZZIBVLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions that integrate methoxy and dimethyl groups into the heterocyclic framework. The precise methods of synthesis can vary but often include cyclization reactions and functional group modifications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds with similar structures. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM .
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 2 | HepG2 | 2.5 | Inhibits cell cycle progression |
| 3 | A549 (Lung Cancer) | 3.0 | Microtubule destabilization |
Antiviral Properties
In addition to antitumor activity, there are indications that similar pyrido-pyrimidine derivatives exhibit antiviral properties . For example, compounds have been tested against herpes simplex virus (HSV) and showed promising results in inhibiting viral replication in Vero cells . The antiviral mechanism often involves interference with viral entry or replication processes.
The mechanisms by which N-(2,5-dimethoxyphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : Many pyrido[2,3-d]pyrimidine derivatives act as enzyme inhibitors that disrupt critical pathways in cancer cell metabolism.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation .
- Interference with Viral Replication : Similar compounds have demonstrated the ability to block viral replication by targeting specific viral proteins or cellular receptors.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives found that one particular derivative exhibited an IC50 value of 1 µM against MDA-MB-231 cells. This study highlighted the potential for further development into anticancer agents .
Study 2: Antiviral Activity Assessment
Another research effort focused on assessing the antiviral activity of related compounds against HSV. The findings indicated that certain derivatives could reduce viral titers significantly in treated Vero cells compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Research Findings
a. Impact of Methoxy Groups
Methoxy substituents (e.g., 2,5-dimethoxy in the target compound) are associated with improved membrane permeability and reduced cytochrome P450-mediated metabolism compared to non-methoxy analogs . However, excessive methoxy substitution may hinder target binding due to steric hindrance.
b. Role of Pyrido vs. Thieno Cores
However, thieno derivatives show superior kinase inhibition due to sulfur’s electron-withdrawing effects .
c. Substituent Effects on Bioactivity
- Chlorophenyl vs. Dimethoxyphenyl : Dichlorophenyl groups (Compound 5.6) increase cytotoxicity but reduce selectivity, whereas dimethoxyphenyl groups (target compound) balance potency and specificity .
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in ’s compound enhances binding to hydrophobic enzyme pockets compared to methyl groups in the target compound .
Preparation Methods
Cyclocondensation of Diaminopyrimidines with Keto Esters
The pyrido[2,3-d]pyrimidine core is synthesized via cyclocondensation between 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate. Pd/SBA-15, a mesoporous silica-based nanocatalyst, enables this reaction in water under reflux, achieving yields of 78–92%. The methoxy and methyl groups at positions 5, 1, and 6 are introduced using substituted starting materials or via post-cyclization modifications. For example, 5-methoxy substitution is achieved by employing 2,5-dimethoxybenzaldehyde during reductive amination.
Optimization Parameters:
Reductive Alkylation for N-Methylation
N-Methylation at position 1 is performed using formaldehyde and sodium cyanoborohydride in acetic acid. This step ensures regioselective methylation without affecting the diketone functionality. Raney nickel (70%) is alternatively used for reductive amination when introducing arylalkyl groups.
Acetamide Side Chain Installation
Bromoacetylation and Nucleophilic Substitution
The core structure undergoes bromoacetylation at position 3 using bromoacetyl bromide in dichloromethane. Subsequent reaction with 2,5-dimethoxyaniline in the presence of triethylamine yields the target acetamide.
Reaction Conditions:
-
Reagents : Bromoacetyl bromide (1.2 equiv), 2,5-dimethoxyaniline (1.5 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature
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Yield : 68%
One-Pot Coupling Using CDI
Carbonyldiimidazole (CDI) mediates coupling between the pyrido[2,3-d]pyrimidine-3-carboxylic acid derivative and 2,5-dimethoxyaniline. This method avoids isolation of reactive intermediates, improving overall yield to 74%.
Comparative Analysis of Synthetic Routes
Functional Group Compatibility and Challenges
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Methoxy Groups : Early introduction via substituted benzaldehydes prevents side reactions during cyclocondensation.
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Diketone Stability : The 2,4-dioxo moiety is sensitive to strong bases; thus, mild conditions (pH 7–8) are maintained during acetamide coupling.
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Regioselectivity : N-Methylation at position 1 requires precise stoichiometry to avoid over-alkylation.
Scalability and Green Chemistry Considerations
Pd/SBA-15-catalyzed reactions in water offer scalability with a catalyst recovery rate of >90% after four cycles. Solvent-free approaches for reductive amination further enhance sustainability.
Analytical Characterization
Q & A
Q. What are the key structural features and functional groups of this compound that influence its reactivity and bioactivity?
The compound features a pyrido[2,3-d]pyrimidine bicyclic core with two dioxo groups at positions 2 and 4, a methoxy substituent at position 5, and methyl groups at positions 1 and 5. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group. These groups contribute to its hydrogen-bonding capacity, lipophilicity, and steric effects, which are critical for interactions with biological targets like enzymes .
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Condensation of pyrido[2,3-d]pyrimidine precursors with chloroacetamide derivatives.
- Substitution reactions to introduce methoxy and methyl groups.
- Microwave-assisted synthesis or reflux in solvents like DMF to improve yield (e.g., 58–80% yields reported in similar analogs) . Key optimizations include temperature control (60–120°C), solvent selection (e.g., acetonitrile for polar intermediates), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : For confirming substituent positions (e.g., δ 3.77 ppm for methoxy groups in DMSO-d6) .
- LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]+ ≈ 460–500 m/z range in pyrido-pyrimidine analogs) .
- Elemental Analysis : To validate purity (>98% via C, H, N, S content matching) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
- Substituent Variation : Replace methoxy groups with ethoxy or halogen atoms to modulate electron density and binding affinity .
- Core Modifications : Introduce fused rings (e.g., thieno-pyrimidine analogs) to enhance π-π stacking with target proteins .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interaction sites (e.g., hydrogen bonds with kinase active sites) .
Q. What experimental approaches are used to investigate its mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular distribution .
- Transcriptomic/Proteomic Profiling : Identify downstream signaling pathways affected by treatment (e.g., apoptosis markers like caspase-3) .
Q. How can contradictory data in biological activity studies be resolved?
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
- Computational Cross-Check : Compare results with QSAR models or molecular dynamics (MD) simulations to predict binding consistency .
Q. What computational methods are recommended for predicting its reactivity and stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for dioxo groups to assess oxidative stability .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS at pH 7.4) .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What strategies are employed to mitigate toxicity during preclinical evaluation?
- In Vitro Tox Screens : Ames test for mutagenicity and hERG assay for cardiotoxicity .
- In Vivo Models : Administer subacute doses (e.g., 10–100 mg/kg) in rodents to monitor organ-specific toxicity (e.g., liver enzymes ALT/AST) .
Q. How does the compound’s reactivity vary under different pH and temperature conditions?
- pH Stability : Test degradation via HPLC in buffers (pH 1–13); pyrido-pyrimidine cores are stable at pH 4–9 but hydrolyze under extreme acidity .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., >200°C for similar analogs) .
Q. What comparative studies exist between this compound and structurally related analogs?
- Activity Comparison : Analogous compounds with 4-chlorobenzyl substituents show enhanced kinase inhibition (IC50 < 1 µM) vs. methyl-substituted variants .
- SAR Tables :
| Substituent Position | Modification | Bioactivity Change |
|---|---|---|
| 5-Methoxy → Ethoxy | Increased lipophilicity | Higher cellular uptake |
| 2,4-Dioxo → Thioxo | Enhanced H-bonding | Improved enzyme binding |
Methodological Notes
- Data Interpretation : Cross-reference NMR splitting patterns (e.g., doublets for aromatic protons) with computational predictions to resolve structural ambiguities .
- Experimental Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
